1-Oxa-7-azaspiro[4.5]decane
CAS No.: 63766-56-3
Cat. No.: VC2473991
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxa-7-azaspiro[4.5]decane - 63766-56-3](/images/structure/VC2473991.png)
Specification
CAS No. | 63766-56-3 |
---|---|
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 1-oxa-9-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2 |
Standard InChI Key | BLXRCCOYFVHFFD-UHFFFAOYSA-N |
SMILES | C1CC2(CCCO2)CNC1 |
Canonical SMILES | C1CC2(CCCO2)CNC1 |
Introduction
Chemical Identity and Structure
1-Oxa-7-azaspiro[4.5]decane belongs to the class of spiro compounds, characterized by a central carbon atom that connects two ring systems sharing no other atoms besides this central spiro carbon. The compound contains an oxygen atom in one ring and a nitrogen atom in the other, forming a distinctive spirocyclic system. This arrangement creates a rigid three-dimensional scaffold that offers specific spatial configurations advantageous for molecular recognition in biological systems.
Basic Chemical Information
The fundamental chemical information for 1-Oxa-7-azaspiro[4.5]decane is summarized in the following table:
Property | Value |
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CAS Registry Number | 63766-56-3 |
Molecular Formula | C₈H₁₅NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 1-oxa-9-azaspiro[4.5]decane |
Common Synonyms | 1-Oxa-7-azaspiro[4.5]decane, 63766-56-3 |
InChI | InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2 |
InChIKey | BLXRCCOYFVHFFD-UHFFFAOYSA-N |
SMILES | C1CC2(CCCO2)CNC1 |
Table 1: Chemical identity information for 1-Oxa-7-azaspiro[4.5]decane
Structural Features
The structure of 1-Oxa-7-azaspiro[4.5]decane consists of a tetrahydrofuran ring (a five-membered oxygen-containing ring) and a piperidine ring (a six-membered nitrogen-containing ring) connected through a common quaternary carbon atom. This structural arrangement results in a molecule with unique conformational properties and specific three-dimensional orientation of functional groups .
Physicochemical Properties
Understanding the physicochemical properties of 1-Oxa-7-azaspiro[4.5]decane is essential for predicting its behavior in biological systems and its potential utility in drug development.
Physical Properties
The physical and computed properties of 1-Oxa-7-azaspiro[4.5]decane are presented in Table 2:
Table 2: Physicochemical properties of 1-Oxa-7-azaspiro[4.5]decane
The XLogP3-AA value of 0.5 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic characteristics. This property is crucial for determining membrane permeability and potential bioavailability in drug development . The presence of one hydrogen bond donor and two hydrogen bond acceptors enables the compound to form hydrogen bonding interactions with biological receptors or enzymes. The absence of rotatable bonds (zero rotatable bond count) indicates a rigid structure, which can be advantageous in drug design by reducing the entropic penalty upon binding to biological targets .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-Oxa-7-azaspiro[4.5]decane and its derivatives, with particular emphasis on stereoselective methods to control the spatial arrangement of substituents.
Palladium-Mediated Cyclocarbonylation
A significant synthetic method employs palladium(0)-mediated cyclocarbonylation of γ-iodoallylic alcohol as a key step in forming the spirocyclic ring system. This approach has been particularly valuable for the stereoselective synthesis of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives . The method allows for precise control over the stereochemistry of the resulting compounds, which is critical for their biological activity.
Gold Catalysis for Spirocyclization
Research has demonstrated that α-allenic alcohols can undergo gold-catalyzed spirocyclization reactions to form 1-oxa-7-azaspiro[4.5]dec-3-ene derivatives. In one study, treatment of an α-allenic alcohol with chloro(triphenylphosphine)gold(I) and silver tetrafluoroborate in dichloromethane resulted in the formation of 6-phenyl-7-tosyl-1-oxa-7-azaspiro[4.5]dec-3-ene in 85% yield .
Divergent Synthetic Strategies
Researchers have developed divergent synthetic strategies starting from N-Boc-3-piperidone to afford different scaffolds, including 1-oxa-7-azaspiro[4.5]decane structures. These approaches often utilize propargyl bromide with zinc/copper couple under sonication conditions, followed by cyclization reactions to generate the spirocyclic core .
Derivatives and Structural Analogs
A variety of derivatives and structural analogs of 1-Oxa-7-azaspiro[4.5]decane have been synthesized, primarily for pharmaceutical research purposes. These modifications expand the chemical space around the core structure and enable the exploration of structure-activity relationships.
Carboxylate Derivatives
Several tert-butyloxycarbonyl (Boc)-protected derivatives have been prepared and characterized:
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tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (C₁₃H₂₁NO₄, MW: 255.31 g/mol)
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tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (C₁₃H₂₃NO₄, MW: 257.33 g/mol)
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tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (C₁₄H₂₆N₂O₃, MW: 270.37 g/mol)
These derivatives incorporate functional groups at the 3-position of the tetrahydrofuran ring, providing handles for further derivatization and enhancing their utility as synthetic intermediates in medicinal chemistry .
Fluorinated Derivatives
Fluorinated derivatives, such as 3-fluoro-1-oxa-7-azaspiro[4.5]decane (C₈H₁₄FNO, MW: 159.20 g/mol), have been synthesized to modulate the physicochemical properties of the parent compound . Incorporation of fluorine atoms is a common strategy in medicinal chemistry to alter lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine substituent can also influence the conformation of the spirocyclic system, potentially affecting its interactions with biological receptors .
Aryl-Substituted Derivatives
Substantial research has focused on 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives due to their potential applications as neurokinin-1 (NK-1) receptor antagonists . These compounds feature aryl substituents at specific positions of the spirocyclic core, which contribute to their biological activities. Stereoselective syntheses have been developed to control the configuration at key stereogenic centers, particularly at the 3- and 6-positions .
Pharmaceutical Applications
The unique structural features of 1-Oxa-7-azaspiro[4.5]decane and its derivatives have led to significant interest in their potential pharmaceutical applications, particularly in the development of receptor antagonists and other bioactive compounds.
NK-1 Receptor Antagonists
One of the most thoroughly investigated applications of 1-Oxa-7-azaspiro[4.5]decane derivatives is in the development of NK-1 receptor antagonists . The neurokinin-1 receptor binds substance P, a neuropeptide involved in pain transmission, inflammation, and various physiological processes. NK-1 receptor antagonists have potential therapeutic applications in:
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Treatment of chemotherapy-induced nausea and vomiting
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Management of chronic pain conditions
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Treatment of psychiatric disorders, including depression and anxiety
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Management of inflammatory conditions
3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives have shown promise as structural scaffolds for NK-1 receptor antagonists, with research focusing on optimizing their potency, selectivity, and pharmacokinetic properties through structural modifications .
Building Blocks in Drug Discovery
The rigid spirocyclic structure of 1-Oxa-7-azaspiro[4.5]decane provides a valuable scaffold for drug discovery efforts. The compound serves as a building block for the construction of more complex molecules with specific three-dimensional arrangements of functional groups. This structural rigidity can be advantageous in drug design as it can:
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Reduce the conformational flexibility of molecules, potentially leading to higher binding affinities for biological targets
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Enable precise positioning of functional groups in three-dimensional space
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Provide opportunities for optimizing pharmacokinetic properties through strategic substitutions
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Serve as core structures for compound libraries in drug discovery campaigns
Research Findings and Future Directions
Research on 1-Oxa-7-azaspiro[4.5]decane and its derivatives continues to evolve, with several key findings and promising future directions.
Stereoselective Synthesis Developments
Recent advances in stereoselective synthesis have facilitated the preparation of specific stereoisomers of 1-Oxa-7-azaspiro[4.5]decane derivatives. These methodologies include:
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Palladium-mediated cyclocarbonylation for the stereoselective synthesis of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives
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Reductive Heck coupling strategies for constructing complex spirocyclic frameworks
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Gold-catalyzed cyclization reactions for the efficient formation of spirocyclic systems
These methods have expanded the synthetic toolkit available for constructing these valuable molecular scaffolds with precise control over stereochemistry.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have investigated how modifications to the 1-Oxa-7-azaspiro[4.5]decane scaffold affect biological activities. Research has focused particularly on the effects of substitutions at the 3- and 6-positions on NK-1 receptor antagonist activity . These studies have revealed the importance of stereochemistry and substitution patterns for optimal biological activity.
Emerging Applications
While much of the research on 1-Oxa-7-azaspiro[4.5]decane derivatives has focused on NK-1 receptor antagonists, there is growing interest in exploring their potential applications in other therapeutic areas. The rigid spirocyclic scaffold offers opportunities for developing compounds that target other biological receptors and enzymes involved in various disease processes.
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